molecular formula C10H10N2O B599542 2-(Dimethylamino)-5-formylbenzonitrile CAS No. 100655-27-4

2-(Dimethylamino)-5-formylbenzonitrile

Cat. No. B599542
CAS RN: 100655-27-4
M. Wt: 174.203
InChI Key: QFGBDJDMBCDTFM-UHFFFAOYSA-N
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Description

Dimethylaminoethyl methacrylate (DMAEMA), a compound with a similar structure, is a type of methacrylate with a dimethylaminoethyl group. It’s used in the synthesis of various polymers and copolymers and has applications in the biomedical field .


Synthesis Analysis

The synthesis of related compounds often involves reactions with dimethylethanolamine . For example, the synthesis of 2-dimethylaminoethyl chloride hydrochloride involves a chlorination reaction between dimethylethanolamine and thionyl chloride .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse and depend on the specific conditions and reactants . For instance, 2-dimethylaminoethyl methacrylate can participate in copolymerization reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, DMAE has a boiling point of 134-136 °C and a density of 0.886 g/mL at 20 °C .

Scientific Research Applications

2-(Dimethylamino)-5-formylbenzonitrile has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of drugs and other compounds of therapeutic and industrial importance. In addition, this compound has been investigated for its potential use in drug delivery systems and other biomedical applications. For example, this compound has been used as a model compound to study the interaction between organic compounds and biological systems. In addition, this compound has been used as a model compound to study the effects of organic compounds on enzymes and other proteins.

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as dimethylamine, are known to interact with various biological targets

Mode of Action

It can be inferred from related compounds that it may interact with its targets through electrostatic interactions, given its dimethylamino group . This group can form ionic bonds with negatively charged groups on target molecules, potentially altering their function. More research is needed to confirm this hypothesis and to elucidate the specific changes resulting from this interaction.

Pharmacokinetics

It can be inferred from related compounds that it may have good bioavailability due to its small size and polar nature . More research is needed to confirm this and to understand how these properties impact its pharmacological effects.

Result of Action

Based on the structure of the compound, it might have potential antimicrobial properties

Action Environment

The action of 2-(Dimethylamino)-5-formylbenzonitrile can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the dimethylamino group, potentially influencing its interaction with targets . Additionally, the presence of other molecules in the environment can affect its stability and efficacy . More research is needed to understand these influences in detail.

Advantages and Limitations for Lab Experiments

2-(Dimethylamino)-5-formylbenzonitrile has a number of advantages for lab experiments. It is relatively easy to synthesize, and it is relatively stable in a variety of conditions. In addition, this compound has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. However, there are some limitations to the use of this compound in lab experiments. For example, the exact mechanism of action of this compound is not yet fully understood, and its effects on cellular processes are not yet fully understood.

Future Directions

There are a number of potential future directions for 2-(Dimethylamino)-5-formylbenzonitrile research. For example, further research could be conducted on the exact mechanism of action of this compound. In addition, further research could be conducted on the effects of this compound on cellular processes. Finally, further research could be conducted on the potential use of this compound in drug delivery systems and other biomedical applications.

Synthesis Methods

2-(Dimethylamino)-5-formylbenzonitrile can be synthesized using a variety of methods, including the Fischer indole synthesis, the Mannich reaction, and the Stork enamine reaction. In the Fischer indole synthesis, this compound is formed by the reaction of an aldehyde and an amine. In the Mannich reaction, an aldehyde, an amine, and an acid are reacted to form this compound. Finally, in the Stork enamine reaction, an aldehyde and an amine are reacted to form this compound.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For instance, dimethylamine is considered hazardous and can cause skin irritation, serious eye damage, and respiratory irritation .

properties

IUPAC Name

2-(dimethylamino)-5-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-12(2)10-4-3-8(7-13)5-9(10)6-11/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGBDJDMBCDTFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660101
Record name 2-(Dimethylamino)-5-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

100655-27-4
Record name 2-(Dimethylamino)-5-formylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100655-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Dimethylamino)-5-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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